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Ethyl 3,4-dinitrobenzoate
Overview
Description
Ethyl 3,4-dinitrobenzoate: is an organic compound with the molecular formula C9H8N2O6 . It is a yellow crystalline solid known for its applications in various scientific fields. The compound is also referred to as benzoic acid, 3,4-dinitro-, ethyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,4-dinitrobenzoate can be synthesized through the esterification of 3,4-dinitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: Ethyl 3,4-diaminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3,4-dinitrobenzoate has been investigated for its potential antifungal properties. A study highlighted the compound's effectiveness against various strains of Candida, showcasing its Minimum Inhibitory Concentration (MIC) values, which indicate its potency as an antifungal agent:
Strain | MIC (µg/mL) | Concentration (mM) |
---|---|---|
Candida albicans | 125 | 0.52 |
Candida krusei | 100 | 4.16 |
Candida tropicalis | 500 | 2.08 |
The study suggested that the nitro groups in EDNB contribute significantly to its antimicrobial activity by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes .
Material Science
In materials science, this compound is utilized as a stabilizer for polymers and plastics. Its incorporation helps enhance the thermal stability and mechanical properties of polymeric materials. The compound's ability to withstand high temperatures makes it suitable for applications in creating durable plastic products .
Analytical Chemistry
This compound is also employed in analytical chemistry as a reagent for various chemical reactions and synthesis processes. Its derivatives are used in the preparation of other complex molecules through esterification reactions. The compound's reactivity allows it to serve as an intermediate in synthesizing pharmaceuticals and agrochemicals .
Case Study 1: Antifungal Activity
A detailed investigation into the antifungal properties of this compound revealed its effectiveness against drug-resistant strains of fungi. The research involved synthesizing various derivatives and assessing their activity through microdilution methods. The results indicated that modifications to the compound could enhance its efficacy against specific fungal pathogens .
Case Study 2: Polymer Stabilization
In a study focusing on polymer stabilization, this compound was blended with polyvinyl chloride (PVC) to evaluate its impact on thermal degradation. The findings showed that incorporating EDNB significantly improved the thermal stability of PVC under prolonged heat exposure compared to control samples without the compound .
Mechanism of Action
The mechanism of action of ethyl 3,4-dinitrobenzoate involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Methyl 3,4-dinitrobenzoate
- Propyl 3,4-dinitrobenzoate
Comparison: this compound is unique due to the position of the nitro groups on the benzene ring, which influences its reactivity and biological activity. Compared to ethyl 3,5-dinitrobenzoate, the 3,4-isomer may exhibit different chemical and biological properties due to the electronic effects of the nitro groups .
Biological Activity
Ethyl 3,4-dinitrobenzoate is a compound of significant interest due to its diverse biological activities, particularly in antifungal and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of dinitrobenzoic acid, characterized by the presence of two nitro groups at the 3 and 4 positions of the benzoate ring. This structural configuration contributes to its biological activity, particularly against various microbial strains.
Antifungal Activity
Recent studies have highlighted the potent antifungal properties of this compound. It has been evaluated against several strains of Candida, a common fungal pathogen.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the antifungal activity of this compound against different Candida species:
Compound | MIC (µg/mL) | MIC (mM) | Target Species |
---|---|---|---|
This compound | 125 | 0.52 | Candida albicans |
This compound | 100 | 4.16 | Candida krusei |
This compound | 500 | 2.08 | Candida tropicalis |
These results indicate that this compound exhibits significant antifungal activity, with the lowest MIC observed against Candida albicans .
The mechanism by which this compound exerts its antifungal effects involves interference with cellular processes in fungi. Studies suggest that it disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. Additionally, molecular modeling studies have indicated that the compound may interact with multiple targets within the fungal cell .
Antibacterial Activity
While the primary focus has been on its antifungal properties, this compound's antibacterial potential has also been explored. Research indicates that similar compounds can inhibit drug-resistant bacteria by interfering with efflux pumps responsible for antibiotic resistance . However, specific studies on this compound's antibacterial activity remain limited.
Case Studies and Research Findings
- Study on Antifungal Efficacy : A study conducted on various dinitrobenzoate derivatives demonstrated that this compound showed superior antifungal activity compared to other derivatives tested. The study utilized microdilution methods to ascertain MIC values and proposed a multi-target mechanism involving disruption of fungal cell membrane integrity .
- Molecular Docking Studies : Molecular docking analyses have revealed that this compound fits well within the binding sites of key enzymes involved in fungal growth and survival. This suggests a potential for developing it into a therapeutic agent against resistant fungal strains .
Properties
IUPAC Name |
ethyl 3,4-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOGJUPRUMMKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-99-3 | |
Record name | ethyl 3,4-dinitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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